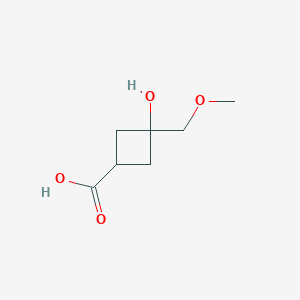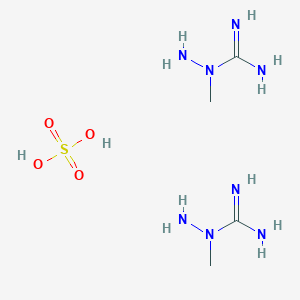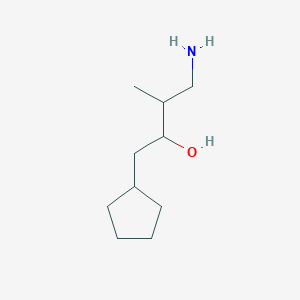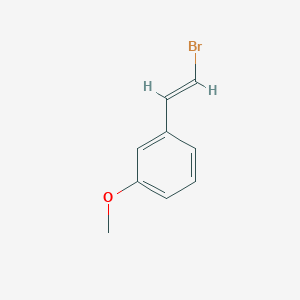
(R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a 3,5-difluoropyridin-4-yl moiety, with a methanamine group further enhancing its reactivity and interaction potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridine intermediates. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF₂H to C(sp²) sites . This process can be performed in both stoichiometric and catalytic modes, with Minisci-type radical chemistry being a common strategy for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reagents and catalysts to ensure high yield and purity. The precise site-selective installation of CF₂H onto large biomolecules, such as proteins, is an exciting development in this field .
Analyse Des Réactions Chimiques
Types of Reactions
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF₂H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions . Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride: Shares a similar pyridine structure but differs in the attached groups.
Trifluoromethylpyridines: These compounds also feature fluorinated pyridine rings and are used in various agrochemical and pharmaceutical applications.
Uniqueness
®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C9H12Cl2F2N2 |
|---|---|
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m1../s1 |
Clé InChI |
JAVJIXZSTACSSV-KLQYNRQASA-N |
SMILES isomérique |
C1CC1[C@H](C2=C(C=NC=C2F)F)N.Cl.Cl |
SMILES canonique |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)








![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

